(1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide
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Overview
Description
(1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide is a chemical compound characterized by the presence of a chlorophenyl group and a cyanoethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide typically involves the reaction of 3-chlorobenzaldehyde with cyanoacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3-chlorobenzaldehyde and cyanoacetamide.
Reagents: Sodium hydroxide or potassium carbonate.
Conditions: Heating the reaction mixture.
Industrial Production Methods
Industrial production of (1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide: shares similarities with other cyanoethanimidamide derivatives and chlorophenyl compounds.
N’-[(Z)-(3-Chlorophenyl)methylene]isonicotinohydrazide: Another compound with a chlorophenyl group and similar structural features.
Uniqueness
(1Z)-2-(3-chlorophenyl)-N’-cyanoethanimidamide: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
(1Z)-2-(3-chlorophenyl)-N'-cyanoethanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyano group and a chlorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions. Understanding its structure is crucial for elucidating its mechanism of action.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : It has shown promise in modulating inflammatory pathways, potentially useful for treating inflammatory diseases.
- Cytotoxicity : The compound’s effects on cell viability have been evaluated in vitro, indicating varying degrees of cytotoxicity against different cell lines.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to inflammation and cell survival.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Potential
In a study investigating the anti-inflammatory properties, this compound was tested on macrophage cultures. Results indicated a significant reduction in the production of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations. These findings suggest its potential as a therapeutic agent for inflammatory diseases.
Case Study: Cytotoxic Effects
In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as an anticancer agent. Further research is needed to explore its efficacy in vivo.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N'-cyanoethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-8-3-1-2-7(4-8)5-9(12)13-6-11/h1-4H,5H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHILOFXSSKHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NC#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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